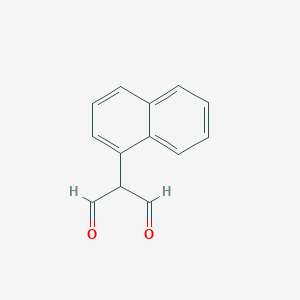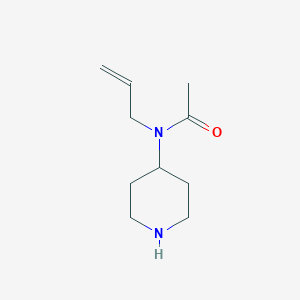![molecular formula C6H12N2S B065406 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) CAS No. 162819-09-2](/img/structure/B65406.png)
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or by interacting with specific receptors in the body. It has also been suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been shown to have a potential role in regulating glucose metabolism and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. It has also shown promising results in various scientific studies, making it a potential candidate for further research. However, it also has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI). Some potential areas of research include further studies on its anti-cancer activity, its potential use as a fluorescent probe in biological imaging, and its potential use as a material for organic electronics. Further studies are also needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Conclusion:
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is a heterocyclic compound that has shown promising results in various scientific studies. It has potential applications in various fields, including cancer research, anti-inflammatory research, and anti-microbial research. Further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminothiophenol and 4-chloropyridazine in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under reflux conditions. The resulting product is then purified using column chromatography, and the final compound is obtained in good yield.
Aplicaciones Científicas De Investigación
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has been extensively studied for its potential applications in various scientific fields. It has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a potential material for organic electronics.
Propiedades
Número CAS |
162819-09-2 |
|---|---|
Fórmula molecular |
C6H12N2S |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
1,3,5,6,7,8-hexahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-6-9-5-7(8)3-1/h1-6H2 |
Clave InChI |
IMUPLNOOXQMRMZ-UHFFFAOYSA-N |
SMILES |
C1CCN2CSCN2C1 |
SMILES canónico |
C1CCN2CSCN2C1 |
Sinónimos |
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

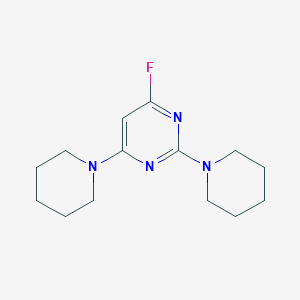


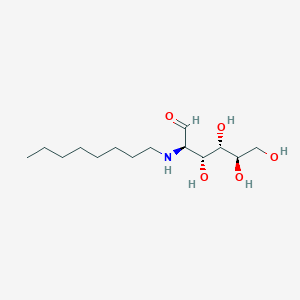

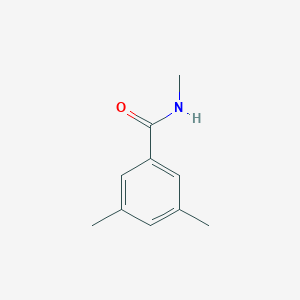

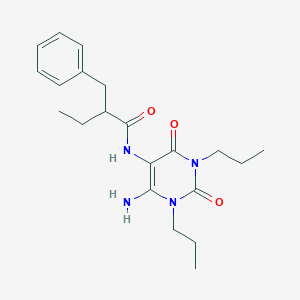
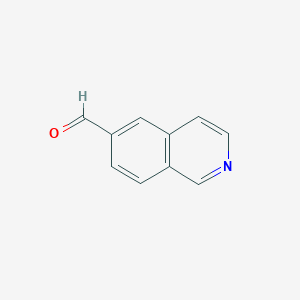
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
